tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate
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Overview
Description
tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate: is an organic compound that features a tert-butyl ester group attached to a propanoate chain, which is further connected to a 3-amino-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate typically involves the esterification of 3-(3-Amino-4-methylphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The aromatic ring and ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
- tert-Butyl 3-(4-Amino-3-methylphenyl)propanoate
- tert-Butyl 3-(3-Amino-5-methylphenyl)propanoate
- tert-Butyl 3-(3-Amino-4-ethylphenyl)propanoate
Comparison: tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFNUDBUDVSMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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